
Malachite Green Carbinol hydrochloride
Overview
Description
Malachite Green Carbinol Hydrochloride (MGCH, CAS 123333-61-9) is a triarylmethane derivative with the molecular formula C₂₃H₂₆N₂O·HCl (or equivalently C₂₃H₂₇ClN₂O) and a molecular weight of 382.93 g/mol . It is a hydrochloride salt of the carbinol base form of malachite green, characterized by its stability under ambient conditions but reactivity with strong oxidizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Malachite Green Carbinol hydrochloride is typically synthesized through the condensation of benzaldehyde and dimethylaniline in the presence of sulfuric acid. This reaction produces leuco malachite green, which is then oxidized to form the cationic malachite green . The overall reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{CH}(\text{C}_6\text{H}_4\text{N}(\text{CH}_3)_2)_2 + \text{HCl} + \frac{1}{2}\text{O}_2 \rightarrow [\text{C}_6\text{H}_5\text{C}(\text{C}_6\text{H}_4\text{N}(\text{CH}_3)_2)_2]\text{Cl} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Malachite Green Carbinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The leuco form can be oxidized to the cationic form.
Reduction: It can be reduced chemically and metabolically to its leuco derivative.
Substitution: The compound can participate in substitution reactions, particularly in acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide is commonly used for the oxidation of leuco malachite green to its cationic form.
Reducing Agents: Various reducing agents can be used to convert the cationic form back to the leuco form.
Acidic Conditions: Acidic environments facilitate the ionization and solubility of the compound.
Major Products Formed
The major products formed from these reactions include the cationic malachite green, its leuco derivative, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Biological Research Applications
Staining Techniques:
Malachite Green is widely used as a biological stain in microscopy. It serves as a primary stain in the Schaeffer-Fulton method for isolating endospores, allowing researchers to visualize these structures under a microscope . Additionally, it acts as a counterstain in various staining protocols for identifying bacterial species such as Rickettsia and Helicobacter pylori.
Pharmacological Uses:
MGCH has been employed in aquaculture as an effective treatment against fungal infections, particularly those caused by Saprolegnia spp., and protozoan ectoparasites like Ichthyophthirius multifiliis . Its application in veterinary medicine includes the treatment of ornamental fish and their eggs, where it combats bacterial infections and parasites.
Case Study: Pharmacokinetics in Fish
A study on rainbow trout demonstrated that malachite green is absorbed primarily through the gills when administered in water. This research highlighted that over 95% of the dye remains in its carbinol form during uptake, indicating its effectiveness in treating aquatic species .
Analytical Chemistry Applications
Quantitative Assays:
Malachite Green is utilized as an analytical reagent in quantitative assays. It is involved in the colorimetric determination of phosphate levels in environmental samples and the spectrophotometric analysis of arsenic . The dye's ability to react with specific compounds allows for precise measurements in various chemical analyses.
Table 1: Applications of this compound
Environmental Impact and Safety Concerns
Despite its effectiveness, the use of malachite green has raised safety concerns due to its potential carcinogenic effects. Studies have indicated that MG can accumulate in fish tissues, leading to health risks for consumers of contaminated fish products . Regulatory bodies have imposed strict limits on its use in food-producing animals, emphasizing a zero-tolerance policy for residues in edible fish .
Case Study: Toxicological Studies
Long-term studies conducted on rodents have shown that malachite green may act as a weak carcinogen, particularly affecting liver and mammary gland tissues . These findings necessitate careful consideration of its application in aquaculture and the potential implications for food safety.
Mechanism of Action
The mechanism of action of Malachite Green Carbinol hydrochloride involves its interaction with cellular components. The compound can penetrate cell membranes and localize in acidic cellular compartments, where it exerts cytotoxic effects. It is transported into the nuclei of cells, leading to cellular damage and apoptosis . The molecular targets and pathways involved include the endocytic pathway and ionization in acidic environments .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
MGCH shares functional similarities with other malachite green derivatives, primarily differing in counterions and substituents. Below is a detailed comparison with Malachite Green Chloride (MGC) and Malachite Green Oxalate (MGO) .
Structural and Physicochemical Properties
Functional and Application Differences
MGCH :
- MGC: Widely employed as a biological stain and textile dye (e.g., "Basic Green 4") . Utilized in aquaculture (historically) but banned due to carcinogenicity and environmental persistence .
MGO :
Toxicity and Regulatory Considerations
MGCH :
MGC :
- MGO: Limited toxicity data in the provided evidence, but likely shares ecological risks due to structural similarity to MGCH and MGC.
Biological Activity
Malachite Green Carbinol Hydrochloride (MGCH) is a triphenylmethane dye that has garnered attention for its diverse biological activities, particularly in aquaculture and laboratory research. This compound, derived from malachite green, has been extensively studied for its effects on aquatic organisms, potential carcinogenic properties, and applications in biochemical assays. This article aims to provide a comprehensive overview of the biological activity of MGCH, supported by data tables and relevant case studies.
This compound has the chemical formula and is characterized by its vibrant green color. The compound is synthesized through the condensation of benzaldehyde and dimethylaniline, resulting in leuco-malachite green, which is then oxidized to form malachite green. The carbinol form is less soluble than its ionized counterpart, influencing its pharmacokinetics in biological systems .
1. Antimicrobial Properties
Malachite green has been used as an antimicrobial agent in aquaculture to treat fungal infections in fish. Its efficacy as a fungicide is well-documented, with concentrations typically ranging from 0.05 to 0.1 mg/kg in treatment applications . However, its use has been restricted or banned in many countries due to concerns over toxicity and carcinogenicity.
2. Cytotoxicity and Genotoxicity
Research indicates that MGCH exhibits significant cytotoxic effects on various cell types. For instance, a study demonstrated that exposure to malachite green at concentrations between 0.5 to 20 mg/l resulted in cytopathic changes such as cell vacuolization and disintegration in fish cell cultures . Long-term exposure has also been linked to genotoxic effects, including DNA adduct formation and mutagenesis.
Table 1: Summary of Cytotoxic Effects of Malachite Green
Concentration (mg/l) | Observed Effects |
---|---|
0.1 | Cytostatic syndrome affecting chromosome division |
0.5 - 20 | Cell vacuolization, granulation |
6 | Hyperaemia and focal necrotization of liver |
3. Carcinogenic Potential
The carcinogenic potential of malachite green has been a subject of extensive research. Studies involving rats have shown that high doses (up to 543 ppm) led to an increase in lung adenomas but did not establish a direct link to liver tumors . The compound's metabolite, leuco-malachite green, is retained longer in fish muscle and may contribute to its carcinogenic effects when consumed by humans .
Case Study: Long-term Exposure Effects
In a two-year study on rats fed leuco-malachite green:
- Findings : Increased incidence of lung adenomas.
- : While malachite green caused carcinogenic symptoms, a direct link to liver tumors was not established .
Ecological Impact
Malachite green's toxicity extends beyond laboratory settings; it poses significant ecological risks. It is highly toxic to aquatic organisms, with reported LC50 values ranging from 10.0 to 460 mg/l . Its persistence in aquatic environments raises concerns about bioaccumulation and long-term ecological effects.
Table 2: Toxicity Data for Aquatic Organisms
Organism Type | LC50 (96hr) (mg/l) |
---|---|
Fish | 10.0 - 460 |
Invertebrates | Varies |
Applications in Research
This compound is utilized in various biochemical assays due to its ability to indicate the presence of certain enzymes. For example, it is employed in assays for glucan phosphatase activity where it forms a colored complex with molybdate under acidic conditions .
Q & A
Basic Research Questions
Q. What is the role of Malachite Green Carbinol Hydrochloride in quantifying inorganic phosphate (Pi) release in enzymatic assays?
this compound is used in colorimetric assays to detect Pi released during enzymatic hydrolysis of nucleotide triphosphates (e.g., GTP). The compound forms a complex with molybdate and free phosphate, producing a chromogenic product measurable at 620–640 nm. This method is highly specific for Pi, with low interference from organic phosphates or proteins. Researchers should prepare the reagent by dissolving this compound in 3N H2SO4 and optimize reaction times (typically 10–60 minutes) to minimize background noise .
Q. How should researchers prepare this compound stock solutions for biochemical assays?
Dissolve 44 mg of this compound in 36 mL of 3N sulfuric acid, followed by filtration to remove particulates. The solution must be stored in amber glassware to prevent photodegradation. For phosphate quantification, mix 50 µL of the reagent with 25 µL of sample and incubate for 10 minutes at room temperature. Always include a blank (e.g., hydrolysis buffer with EDTA) to correct for spontaneous substrate hydrolysis .
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound is classified as a toxic organic solid (UN 2811). Key precautions include:
- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Immediate rinsing with water for 15+ minutes upon exposure.
- Storage in a ventilated, locked area away from oxidizers.
- Disposal via approved hazardous waste facilities due to aquatic toxicity .
Advanced Research Questions
Q. How can researchers optimize Malachite Green-based assays to determine kinetic parameters (e.g., IC50, Kd) for enzyme inhibitors?
Use a 384-well plate format with high-precision liquid handlers (e.g., MultiDrop or Echo dispensers) to minimize volumetric errors. Titrate inhibitor concentrations against a fixed substrate/enzyme ratio and measure Pi release at 630 nm. Normalize data by subtracting blank readings (quenched reactions) and validate results with a phosphate standard curve (0–100 µM NaH2PO4). Statistical tools like nonlinear regression are critical for calculating IC50 and Kd .
Q. What experimental factors could lead to discrepancies in Malachite Green assay results across studies?
Variability may arise from:
- Reagent preparation : Incomplete dissolution in H2SO4 alters sensitivity.
- Interfering substances : ATP or ADP at high concentrations may cross-react.
- Instrumentation : Differences in plate readers (e.g., wavelength calibration).
- Data normalization : Inconsistent blank subtraction or standard curve dilution protocols. Cross-validate findings with orthogonal methods like HPLC-MS .
Q. How is this compound applied in advanced photopolymerization research?
In two-photon polymerization, it acts as a photoinitiator in acrylate-based photoresists. Researchers dissolve it in monomer mixtures (e.g., SR368/499) at 0.1–0.5% (w/w) and expose to near-infrared lasers to initiate radical polymerization. Its high absorption cross-section enables precise 3D microfabrication, though oxygen inhibition must be managed by inert gas purging .
Q. What methodological considerations are critical when comparing Malachite Green assays with HPLC-MS for Pi quantification?
- Sensitivity : Malachite Green detects Pi at µM levels, while HPLC-MS (e.g., ESI(+)-SIM mode) achieves nM sensitivity.
- Throughput : Colorimetric assays are faster but less selective for complex matrices (e.g., tissue lysates).
- Validation : Use spike-and-recovery experiments to assess matrix effects in HPLC-MS, and correlate results with Malachite Green data for cross-platform consistency .
Q. How does the stability of this compound vary under different storage conditions?
The compound is stable at room temperature in dry, ventilated environments. Prolonged exposure to light or humidity causes degradation, detectable via reduced absorbance at 620 nm. For long-term storage (≥6 months), aliquot solutions in sealed, light-proof containers at -20°C and revalidate before use .
Q. What strategies mitigate false positives in high-throughput Malachite Green assays?
- Plate selection : Use low-binding plates (e.g., Nunc 262160) to reduce adsorption.
- Reagent purity : Source this compound with >80% dye content (verified by UV-Vis).
- Controls : Include substrate-only and enzyme-only wells to rule out non-enzymatic hydrolysis .
Properties
IUPAC Name |
bis[4-(dimethylamino)phenyl]-phenylmethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O.ClH/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17,26H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRWALOBODKCCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583447 | |
Record name | Bis[4-(dimethylamino)phenyl](phenyl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-61-9 | |
Record name | Bis[4-(dimethylamino)phenyl](phenyl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 123333-61-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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